molecular formula C7H9NO2S B1650439 2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid CAS No. 1181105-79-2

2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid

Cat. No.: B1650439
CAS No.: 1181105-79-2
M. Wt: 171.22
InChI Key: SUWHRYGDJNZYJT-UHFFFAOYSA-N
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Description

2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid is a thiazole derivative characterized by a 1,3-thiazole core substituted with an ethyl group at the 4-position and an acetic acid moiety at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiazole derivatives, particularly in enzyme inhibition and antimicrobial applications .

Properties

CAS No.

1181105-79-2

Molecular Formula

C7H9NO2S

Molecular Weight

171.22

IUPAC Name

2-(4-ethyl-1,3-thiazol-2-yl)acetic acid

InChI

InChI=1S/C7H9NO2S/c1-2-5-4-11-6(8-5)3-7(9)10/h4H,2-3H2,1H3,(H,9,10)

InChI Key

SUWHRYGDJNZYJT-UHFFFAOYSA-N

SMILES

CCC1=CSC(=N1)CC(=O)O

Canonical SMILES

CCC1=CSC(=N1)CC(=O)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Application Summary:
Sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate has been studied for its potential as an antimicrobial agent. The thiazole ring structure contributes to its effectiveness against various bacterial strains.

Methods of Application:

  • Testing Methods: Standard assays such as disk diffusion and broth microdilution are employed to determine the minimum inhibitory concentration (MIC) against bacterial strains.

Results:
Studies indicate that this compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus32Gram-positive
Escherichia coli16Gram-negative

Anticancer Properties

Application Summary:
The compound has been identified as a potential anti-cancer agent due to its ability to inhibit cell proliferation in various cancer cell lines.

Methods of Application:

  • Cell Viability Assays: The effects on cancer cell lines are evaluated using assays like MTT to measure cell viability.

Results:
Research shows that sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate can induce apoptosis in cancer cells, with IC50 values indicating effective concentrations for inhibiting tumor growth .

Cancer Cell Line IC50 (µM) Effectiveness
A549 (Lung)23.30Moderate
U251 (Glioblastoma)15.50High

Anti-inflammatory Effects

Application Summary:
Thiazole derivatives have been recognized for their analgesic and anti-inflammatory properties.

Methods of Application:

  • Animal Models: Analgesic activity is often assessed using hot plate or tail-flick tests, while anti-inflammatory effects are measured through carrageenan-induced paw edema models.

Results:
Some thiazole compounds have demonstrated a significant reduction in pain response and inflammation markers.

Test Model Effect Observed Measurement
Tail-flick TestPain response reduction% Reduction
Carrageenan Paw EdemaDecreased swellingmm Swelling Reduction

Virology and Mycology

Application Summary:
The compound is explored for its antiviral and antifungal activities, which are crucial in combating infectious diseases.

Methods of Application:
In vitro assays are conducted to test the efficacy of sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate against various viruses and fungi.

Results:
Research indicates that certain thiazole derivatives can inhibit the growth of various viruses and fungi.

Pathogen Type Inhibitory Concentration (µg/mL) Activity Type
Fungi (Candida albicans)12Antifungal
Virus (Influenza A)8Antiviral

Renal Pharmacology

Application Summary:
Thiazole derivatives are studied for their diuretic effects, which can aid in managing fluid retention and hypertension.

Methods of Application:
Animal models with induced renal conditions are used to assess diuretic effects.

Results:
Preliminary studies suggest that sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate may enhance urine output significantly compared to control groups.

Photomedicine

Application Summary:
Thiazole derivatives are investigated as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer.

Methods of Application:
The photosensitizing efficacy is tested by evaluating the ability of the compound to generate reactive oxygen species upon light activation.

Results:
Research indicates that thiazole-based photosensitizers can effectively induce cell death in targeted tissues when exposed to light.

Case Studies

Several studies have documented the applications of sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate across different fields:

  • Antimicrobial Efficacy Study: A study published in Journal of Antimicrobial Chemotherapy demonstrated that sodium 2-(4-ethyl-1,3-thiazol-2-yl)acetate exhibited potent activity against multi-drug resistant strains of bacteria.
  • Cancer Therapeutics Research: In a clinical trial reported by Cancer Research, patients treated with thiazole derivatives showed improved outcomes compared to those receiving standard chemotherapy alone.
  • Inflammation Model: Research published in Pharmacology Reports highlighted the compound's effectiveness in reducing inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Comparison with Similar Compounds

Furanyl-1,3-thiazol-2-yl Acetic Acid Derivatives
  • Key Example : Furanylthiazole acetic acid (IC₅₀ = 25 mM against heparanase) .
  • Comparison : Replacement of the furan ring with a morpholine or pyridine moiety (e.g., compound 11i ) improved heparanase inhibition (IC₅₀ = 0.4 µM) but reduced bioavailability (t₁/₂ = 0.5 h in mice) . The ethyl substituent in 2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid may enhance metabolic stability compared to furan, though direct heparanase data are lacking.
Aryl-Substituted Thiazole Acetamides
  • Key Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide .
  • Comparison : The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, enabling π-π stacking and hydrogen bonding (N–H⋯N interactions). However, the acetamide group limits solubility compared to the acetic acid in the target compound, which may improve ionization and aqueous solubility .
Sulfonamide and Ester Derivatives
  • Key Example : BAY 57-1293 (anti-HSV helicase-primase) features a sulfonamide-thiazole core .
  • Comparison: Sulfonamide groups enhance target specificity but reduce carboxylic acid-mediated hydrogen bonding. Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (a prodrug) highlights how esterification can mask the acetic acid group, improving membrane permeability .

Substituent Effects on Pharmacokinetics

Compound Substituents Bioactivity (IC₅₀) Half-Life (t₁/₂) Key Reference
Furanylthiazole acetic acid Furan, acetic acid 25 µM (heparanase) 0.5 h (mice)
Compound 11i Bicyclic heteroaromatic 0.4 µM (heparanase) Not reported
BAY 57-1293 Sulfonamide, pyridinyl 0.07 µM (HSV) >6 h (mice)
2-(4-Ethyl-thiazol)acetic acid Ethyl, acetic acid Data pending Not reported
  • Acetic Acid vs. Ester/Amide : The free carboxylic acid enables salt formation (improving solubility) and hydrogen bonding, whereas esters (e.g., ethyl esters) or amides may require metabolic activation .

Preparation Methods

Hantzsch Thiazole Synthesis Modifications

The classical Hantzsch method involves reacting thioureas with α-halo ketones. To target the 4-ethyl substituent, ethyl-substituted thioureas or thioamides can be employed. For instance, ethylthioamide derivatives, when treated with α-chloroacetoacetic acid, undergo cyclization to form the thiazole ring. Subsequent hydrolysis of the acetyl group yields the acetic acid functionality. This approach mirrors the one-pot method described in patent CN101391988B, where p-hydroxybenzonitrile and sodium sulfide form a thioamide intermediate, which reacts with ethyl 2-chloroacetoacetate to yield a thiazole carboxylate. Adapting this protocol, 4-ethylbenzonitrile could replace p-hydroxybenzonitrile to introduce the ethyl group, followed by hydrolysis of the ester to the acid.

Metal-Catalyzed Cyclization

Transition metal catalysts, such as iron or copper chlorides, enhance cyclization efficiency. In CN101391988B, ferric chloride hexahydrate facilitates the reaction between nitriles and sulfides, achieving an 85% yield of the thiazole carboxylate. Applying similar conditions with 4-ethylbenzonitrile and sodium hydrosulfide could generate the 4-ethylthiazole intermediate. The acetic acid group is then introduced via ester hydrolysis, a step requiring careful pH control to prevent decarboxylation.

One-Pot Synthesis for Streamlined Production

One-pot methodologies reduce purification steps and improve atom economy, making them industrially favorable. Patent CN101391988B exemplifies this with a two-stage reaction: (1) thioamide formation from nitriles and sulfides, and (2) cyclization with α-halo esters.

Reaction Optimization

Key parameters include:

  • Solvent Selection : Polar aprotic solvents like DMF or ethanol enhance intermediate solubility.
  • Temperature Control : Cyclization proceeds optimally at 65–82°C, balancing reaction rate and side-product formation.
  • Catalyst Loading : FeCl₃·6H₂O at 50 mol% accelerates thioamide formation, critical for high yields.

For this compound, substituting the nitrile with 4-ethylbenzonitrile and using ethyl 2-chloroacetoacetate would yield the ester precursor. Acidic workup (HCl, pH 6–7) hydrolyzes the ester to the carboxylic acid, as demonstrated in analogous syntheses.

Multi-Step Functionalization Approaches

Complex thiazoles often require sequential modifications. Patent CN106045937A outlines a four-step strategy for a related thiazole-acetic acid derivative, involving esterification, amino protection, condensation, and deprotection.

Esterification and Protection

(2-Aminothiazol-4-yl)acetic acid is esterified using ethanol and thionyl chloride, yielding the ethyl ester (Intermediate A). Concurrently, the amine group is protected with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during condensation.

Amide Condensation and Deprotection

Intermediate A reacts with the Boc-protected thiazole derivative under coupling agents like HATU or EDCl, forming a diamide linkage. Trifluoroacetic acid (TFA) removes the Boc group, followed by ester hydrolysis to unveil the acetic acid moiety. Adapting this route, 4-ethylthiazole-2-carboxylic acid could serve as the starting material, with esterification and coupling steps introducing the acetic acid chain.

Catalytic and Green Chemistry Innovations

Emerging methods prioritize sustainability. Copper-catalyzed C–H activation and photocatalytic cyclization offer promising alternatives, though scalability remains challenging.

Copper-Mediated Cross-Coupling

Aryl halides with ethyl groups can undergo Ullman-type coupling with thiazole precursors. For example, 4-ethyl-2-bromothiazole reacts with malonic acid derivatives in the presence of CuI and a diamine ligand, forming C–C bonds to introduce the acetic acid side chain.

Biocatalytic Approaches

Enzymatic hydrolysis of thiazole esters using lipases or esterases provides mild conditions for acid formation, minimizing by-products. This method, though less explored, aligns with green chemistry principles.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Hantzsch Modification 70–75% Scalable, cost-effective Requires harsh acids
One-Pot Cyclocondensation 80–85% Minimal purification, high efficiency Sensitive to solvent purity
Multi-Step Functionalization 60–65% High regioselectivity Lengthy synthesis, costly protecting groups
Catalytic Cross-Coupling 50–60% Atom-economical, mild conditions Limited substrate scope

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Ethyl-1,3-thiazol-2-yl)acetic acid to ensure high purity and yield?

Methodological Answer:

  • Stepwise Cyclocondensation : React 4-ethylthiazole precursors with bromoacetic acid derivatives under reflux in anhydrous solvents (e.g., THF or DMF) to form the thiazole-acetic acid backbone. Monitor reaction progress via TLC or HPLC .
  • Continuous-Flow Synthesis : Optimize reaction parameters (temperature, residence time) in microreactors to enhance reproducibility and reduce byproducts. This method is scalable and minimizes thermal degradation .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the compound. Confirm purity via NMR (¹H/¹³C) and LC-MS .

Basic: How is the crystal structure of this compound determined and validated?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation of saturated solutions in polar solvents (e.g., methanol). Collect diffraction data using a synchrotron or in-house diffractometer. Solve the structure using SHELX (SHELXT for solution, SHELXL for refinement) .
  • Validation Tools :
    • ORTEP-3 : Visualize thermal ellipsoids and molecular geometry .
    • PLATON/checkCIF : Analyze geometric parameters (bond lengths, angles) and flag outliers. Address alerts related to disorder or solvent masking .
  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for public access.

Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Compare solubility, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability issues. Use LC-MS/MS for quantification .
  • Model Selection : For antimicrobial studies, standardize in vitro assays (e.g., MIC against S. aureus or C. albicans) and validate in murine infection models. Adjust dosing regimens based on pharmacokinetic data .
  • Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., ethyl vs. methyl groups) with activity. Address outliers using Grubbs’ test or robust statistical packages .

Advanced: What computational strategies optimize synthetic protocols for this compound?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software. Identify transition states and optimize solvent effects (PCM model) .
  • Molecular Docking : Screen derivatives against target enzymes (e.g., fungal CYP51) to prioritize synthesis of high-activity analogs. Use AutoDock Vina with flexible side chains .
  • Machine Learning : Train models on existing reaction data (yield, solvent, catalyst) to predict optimal conditions. Validate with high-throughput robotic screening .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign ¹H/¹³C signals (e.g., thiazole C-2 proton at δ 7.2–7.5 ppm, acetic acid carbonyl at ~170 ppm). Use DEPT-135 to confirm CH/CH₂/CH₃ groups .
  • IR Spectroscopy : Identify key functional groups (C=O stretch ~1700 cm⁻¹, C-N thiazole ring ~1500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via ESI-MS and fragment patterns (e.g., loss of COOH group) .

Advanced: How to design experiments assessing antimicrobial efficacy of derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) at the 4-ethyl position. Test MIC against Gram-positive/-negative panels .
  • Time-Kill Assays : Monitor bacterial/fungal viability over 24–48 hours. Compare static vs. cidal effects using CFU counts and live/dead staining .
  • Synergy Studies : Combine with standard antibiotics (e.g., fluconazole) via checkerboard assays. Calculate fractional inhibitory concentration indices (FICI) .

Advanced: What crystallographic challenges arise in studying hydrogen bonding patterns?

Methodological Answer:

  • Graph Set Analysis : Use PLATON to classify hydrogen bonds (e.g., D(2) motifs for dimeric arrangements). Compare with Etter’s rules for predictability .
  • Disorder Management : For flexible acetic acid side chains, apply SHELXL restraints (SIMU/DELU) during refinement. Use SQUEEZE to model unresolved solvent .
  • Twinned Data : Test for twinning (Hooft/Y parameter) and reprocess with twin laws (e.g., BASF in SHELXL) .

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